(Trimethylsilyl)methanol
Overview
Description
Mechanism of Action
Target of Action
(Trimethylsilyl)methanol, also known as Trimethylsilylmethanol, is a compound that primarily targets hydroxyl groups in organic molecules . The primary role of this compound is to act as a derivatizing agent, substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Mode of Action
The mode of action of this compound involves the interaction with its targets, the hydroxyl groups, resulting in the formation of trimethylsiloxy groups . This interaction makes the compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving alcohols, phenols, or carboxylic acids . The downstream effects include increased volatility of the compounds and their enhanced suitability for analysis by certain analytical techniques .
Pharmacokinetics
Given its use as a derivatizing agent in analytical chemistry, it’s likely that its adme (absorption, distribution, metabolism, and excretion) properties would depend on the specific context of its use .
Result of Action
The result of the action of this compound is the formation of trimethylsiloxy groups on the target molecules . This modification increases the volatility of the compounds, making them more suitable for analysis by techniques such as gas chromatography or mass spectrometry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its interaction with target molecules can be affected by the presence of other reactive groups in the environment . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Trimethylsilyl)methanol can be synthesized through several methods. One common method involves the reaction of chlorotrimethylsilane with methanol in the presence of a base such as pyridine or triethylamine. The reaction proceeds as follows:
Cl-Si(CH3)3+CH3OH→(CH3)3SiCH2OH+HCl
This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(Trimethylsilyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (trimethylsilyl)formaldehyde.
Reduction: It can be reduced to form (trimethylsilyl)methane.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like trimethylsilyl chloride and bases such as pyridine or triethylamine are commonly employed.
Major Products Formed
Oxidation: (Trimethylsilyl)formaldehyde
Reduction: (Trimethylsilyl)methane
Substitution: Various silyl ethers depending on the substituent introduced.
Scientific Research Applications
(Trimethylsilyl)methanol is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
- (Trimethylsilyl)ethanol
- (Trimethylsilyl)propanol
- (Trimethylsilyl)butanol
Uniqueness
(Trimethylsilyl)methanol is unique due to its specific reactivity and the stability of the silyl ether it forms. Compared to other similar compounds, it offers a balance between reactivity and stability, making it particularly useful in a wide range of chemical applications .
Properties
IUPAC Name |
trimethylsilylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12OSi/c1-6(2,3)4-5/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKNBDOVPOZPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062912 | |
Record name | (Trimethylsilyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3219-63-4 | |
Record name | 1-(Trimethylsilyl)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3219-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Trimethylsilyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Trimethylsilyl)methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanol, 1-(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Trimethylsilyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trimethylsilyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYMETHYLTRIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E19993083K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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